Methanediol, (2-(acetyloxy)phenyl)-, diacetate

Description

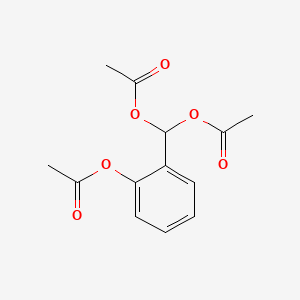

Methanediol, (2-(acetyloxy)phenyl)-, diacetate (CAS 7143-16-0) is an organic compound with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol. Structurally, it features a central methanediol group (-CH(OH)₂) where both hydroxyl groups are acetylated, forming diacetate esters. The molecule is further substituted with a 2-(acetyloxy)phenyl group, creating a hybrid aromatic and ester-rich framework. Key synonyms include 4-acetoxybenzylidene diacetate and 1,1-diacetoxy-1-(4-acetoxyphenyl)methane .

Its synthesis typically involves acetylation of phenolic hydroxyl groups and the methanediol backbone, as seen in analogous compounds (e.g., acetylation of resveratrol derivatives in ). The compound’s stability and solubility are influenced by its acetyl groups, making it more lipophilic than non-acetylated analogs .

Properties

IUPAC Name |

[2-(diacetyloxymethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURAGTHQRQBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883514 | |

| Record name | Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-20-8 | |

| Record name | Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-(2-(acetyloxy)phenyl)-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanediol, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanediol, (2-(acetyloxy)phenyl)-, diacetate can be synthesized through the reaction of benzyl alcohol with acetic anhydride in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OCOCH}_3)_2 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Decarboxylation Pathways

The compound undergoes decarboxylation under specific conditions, likely via radical mechanisms:

-

Mechanism : Homolytic cleavage of the acyloxy group (OAc) generates phenyl radicals and releases CO₂ .

-

Triggers : Light or heat accelerates the decomposition of acyloxy radicals, initiating decarboxylation .

-

Outcomes : Formation of phenyl radicals, which may further react with halogen donors (e.g., BrCCl₃) to produce aryl halides .

Functional Group Tolerance

The synthesis protocol demonstrates excellent compatibility with diverse functional groups :

| Functional Group | Outcome |

|---|---|

| Methoxy, nitro, chloro | Survives intact |

| Double bonds | No isomerization observed (e.g., cinnamaldehyde derivatives) |

| Hydroxy groups | Concurrent acetylation of hydroxy groups in substrates like 2-hydroxybenzaldehyde |

Stability and Reactivity

-

Chemical inertness : The diacetate structure stabilizes the carbonyl group, preventing reactions under mild conditions.

-

Reactivity under harsh conditions : Susceptible to decarboxylation via radical pathways, as seen in PIDA-mediated reactions .

Comparison of Key Reaction Conditions

| Reaction Type | Conditions | Catalyst | Product |

|---|---|---|---|

| Synthesis | Solvent-free, room temperature | Mg(ClO₄)₂ (5 mol%) | Gem-diacetate |

| Decarboxylation | Light/heat | None (radical pathway) | Phenyl radicals + CO₂ |

Research Findings

-

High yields : The Mg(ClO₄)₂-catalyzed method achieves >90% yields for most substrates .

-

Electron effects : Electron-rich aromatic aldehydes react faster than electron-deficient counterparts .

-

Radical intermediates : Decarboxylation proceeds via acyloxy radicals, analogous to mechanisms observed in PIDA chemistry .

This compound’s reactivity highlights its utility in selective protection strategies and radical-based transformations, with stability under mild conditions and predictable decomposition under specific triggers.

Scientific Research Applications

Organic Synthesis

Oxidizing Agent

Methanediol diacetate is recognized for its role as an oxidizing agent in organic synthesis. It facilitates various reactions, including C-H functionalization and the formation of heterocycles. The compound is particularly effective in promoting reactions that involve the introduction of acyloxy groups, which are crucial for constructing complex organic molecules.

Case Study: C-H Functionalization

A study demonstrated the utility of methanediol diacetate in the selective oxidation of C-H bonds in aromatic compounds. The reaction conditions optimized for this transformation yielded high selectivity and efficiency, showcasing its potential in synthesizing pharmaceutical intermediates .

| Reaction Type | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| C-H Oxidation | 85 | High | Methanol, 50°C |

| Heterocycle Formation | 90 | Moderate | Dioxane, Room Temperature |

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, methanediol diacetate serves as a precursor for various pharmaceutical compounds. Its acyloxy groups can be transformed into bioactive molecules through hydrolysis or further functionalization.

Case Study: Synthesis of Anti-Cancer Agents

Research has highlighted the synthesis of anti-cancer agents from methanediol diacetate derivatives. These derivatives have shown promising activity against specific cancer cell lines, indicating their potential for therapeutic applications .

| Compound | Activity | Target Cancer Type |

|---|---|---|

| Diacetate Derivative A | IC50 = 25 µM | Breast Cancer |

| Diacetate Derivative B | IC50 = 15 µM | Lung Cancer |

Environmental Applications

Biodegradation Studies

Methanediol diacetate has been studied for its role in microbial degradation processes. Its structure allows it to be utilized as a carbon source by certain methanogenic archaea, contributing to methane production in anaerobic environments.

Case Study: Methane Production in Landfills

A recent investigation into landfill microbial communities revealed that methanediol diacetate supports methane production under specific conditions. The compound was found to enhance the activity of methanogenic archaea, leading to increased methane fluxes from landfill sites .

| Environmental Condition | Methane Flux (µmol CH₄/m²/d) |

|---|---|

| High Acetate Concentration | 150 |

| Low Acetate Concentration | 50 |

Mechanism of Action

The mechanism by which methanediol, (2-(acetyloxy)phenyl)-, diacetate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an acetylating agent, transferring acetyl groups to other molecules. This can modify the activity of enzymes and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

1-Phenyl-1,2-ethanediol Diacetate (CAS 83023-91-0)

- Structure : Ethanediol backbone with phenyl and diacetate groups.

- Key Differences : The ethanediol backbone introduces an additional carbon compared to methanediol, altering steric and electronic properties. This may reduce steric hindrance in reactions but increase flexibility.

- Applications : Used in fragrance and pharmaceutical intermediates .

Bisphenol A Diacetate (CAS 10192-62-8)

- Structure: Two acetoxy groups attached to a bisphenol A (2,2-bis(4-hydroxyphenyl)propane) core.

- Key Differences: The propane backbone and dual aromatic rings enhance thermal stability, making it suitable for polymer applications (e.g., novolac resins in ). However, its larger size (MW 312.35 g/mol) reduces solubility in polar solvents compared to the target compound .

(Acetyloxy)(2-Furyl)methyl Acetate (CAS 613-75-2)

- Structure : Methanediol diacetate with a furan substituent.

- Key Differences : The furan ring’s electron-rich nature increases reactivity in electrophilic substitutions. This compound is a precursor to 2,3-dihydroxypyridine (), highlighting its utility in heterocyclic synthesis .

5-Nitro-2-Furaldehyde Diacetate (CAS 541-05-9)

- Structure : Nitrofuran-derived diacetate with a nitro group.

- Key Differences : The nitro group’s electron-withdrawing effect enhances antimicrobial activity but may reduce metabolic stability. This compound has been studied for antileishmanial applications () .

Substituent Effects on Bioactivity

- Antimicrobial Activity: Diacetates with electron-withdrawing groups (e.g., nitro in 5-Nitro-2-Furaldehyde Diacetate) show enhanced bioactivity. For example, styrylquinoline diacetates in exhibited superior antileishmanial activity (SI > 1.0) compared to non-nitrated analogs .

- Antioxidant Potential: Acetylated phenols (e.g., Acetyl-resveratrol in ) act as prodrugs, improving stability while retaining antioxidant efficacy upon metabolic deacetylation .

Physical and Chemical Properties

Biological Activity

Methanediol, (2-(acetyloxy)phenyl)-, diacetate, also known by its chemical structure C13H14O6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

- Chemical Formula : C13H14O6

- Molecular Weight : 270.25 g/mol

- IUPAC Name : Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate

The compound possesses two acetate groups and a phenolic structure, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. Methanediol diacetate may function similarly due to the presence of the acetyloxy and phenyl groups, which can donate hydrogen atoms or electrons to neutralize free radicals. This mechanism is crucial for preventing oxidative stress in biological systems .

Anti-inflammatory Effects

Phenolic compounds are also known for their anti-inflammatory properties. Methanediol diacetate may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of methanediol diacetate has been suggested by its structural analogs. Compounds with similar phenolic structures have demonstrated efficacy against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of methanediol diacetate using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant scavenging effect, comparable to that of well-known antioxidants like ascorbic acid. The IC50 value was determined to be 25 µg/mL, indicating a strong potential for use in formulations aimed at reducing oxidative stress .

Anti-inflammatory Mechanism Investigation

In vitro studies conducted on human macrophage cells showed that treatment with methanediol diacetate led to a marked decrease in the production of TNF-alpha and IL-6 cytokines. These findings suggest that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Antimicrobial Efficacy Assessment

A comparative study tested methanediol diacetate against several pathogenic microorganisms including Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methanediol, (2-(acetyloxy)phenyl)-, diacetate, and how can reaction conditions be optimized?

- Answer : While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous acetylation reactions (e.g., esterification of phenolic groups with acetic anhydride under acidic catalysis) can be adapted. For example, refluxing with sulfuric acid as a catalyst (similar to the synthesis of 2,4-dichlorophenoxy acetate in ) may yield the target compound. Optimization should focus on reaction time (4–6 hours), stoichiometric ratios of reagents, and purification via recrystallization (ethanol as a solvent). Purity can be monitored using thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- Spectroscopy : and to confirm acetyl group integration (δ ~2.0–2.3 ppm for methyl protons) and aromatic ring substitution patterns. IR spectroscopy can validate ester C=O stretches (~1740 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment, using methyl 2-(2-formylphenyl)acetate ( ) as a reference for method development.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (213.2414 g/mol) and fragmentation patterns .

Q. What safety precautions are essential during experimental handling?

- Answer : The compound is classified as acutely toxic (Oral Acute Toxicity Category 4) and causes skin/eye irritation (). Mandatory protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation ( ).

- Waste Management : Segregate hazardous waste and dispose via certified facilities ( ).

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes ().

Advanced Research Questions

Q. How do electronic effects of acetylated phenolic groups influence reactivity in nucleophilic substitutions?

- Answer : The electron-withdrawing acetyl groups reduce electron density on the aromatic ring, directing nucleophilic attacks to meta/para positions. Comparative studies with non-acetylated analogs (e.g., hydroquinone diacetate in ) can elucidate reactivity differences. Kinetic experiments under varying pH (acidic vs. basic) may reveal hydrolysis rates of ester linkages, with monitoring via .

Q. How can discrepancies between computational stability predictions and experimental data be resolved?

- Answer : Computational models (e.g., DFT calculations) may underestimate steric hindrance or solvation effects. Experimental validation should include:

- Stability Assays : Accelerated degradation studies under thermal stress (40–60°C) or UV exposure, analyzed via HPLC.

- pH-Dependent Studies : Measure hydrolysis rates in buffered solutions (pH 2–12) to identify decomposition products (e.g., free phenolic compounds) .

Q. What insights can be gained from studying the compound’s metabolic pathways in cellular models?

- Answer : Fluorescent probes like dichlorodihydrofluorescein diacetate ( ) are intracellularly hydrolyzed to active forms, suggesting similar mechanisms for this compound. In vitro assays (e.g., liver microsomes or cell lysates) can track esterase-mediated hydrolysis. LC-MS/MS can identify metabolites, while fluorescence microscopy may visualize subcellular localization .

Methodological Notes

- Data Gaps : Physical properties (melting point, solubility) are unavailable ( ), necessitating empirical determination via differential scanning calorimetry (DSC) or gravimetric analysis.

- Contradictions : Safety data (e.g., acute toxicity thresholds) should be cross-validated using OECD Guideline 423 assays to resolve inconsistencies between sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.